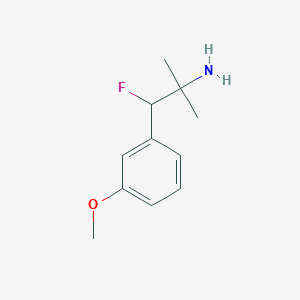
Ethyl 14-chlorotetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 14-chlorotetradecanoate can be synthesized through the esterification of 14-chlorotetradecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous processes that ensure high yield and purity. One such method involves the chlorination of tetradecanoic acid followed by esterification with ethanol. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 14-chlorotetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 14-chlorotetradecanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, 14-chlorotetradecanol, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 14-hydroxytetradecanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as hydroxide ions under appropriate conditions.
Major Products Formed
Hydrolysis: 14-chlorotetradecanoic acid and ethanol.
Reduction: 14-chlorotetradecanol.
Substitution: 14-hydroxytetradecanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 14-chlorotetradecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of surfactants and lubricants.
Biology: It serves as a model compound for studying the metabolism and biotransformation of chlorinated fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of ethyl 14-chlorotetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 14-chlorotetradecanoic acid, which can then undergo further metabolic transformations. The chlorine atom in the molecule may also influence its reactivity and interaction with molecular targets, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 14-chlorotetradecanoate can be compared with other similar compounds, such as:
Ethyl myristate (Ethyl tetradecanoate): Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 14-bromotetradecanoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological effects.
Ethyl 14-hydroxytetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C16H31ClO2 |
|---|---|
Molekulargewicht |
290.9 g/mol |
IUPAC-Name |
ethyl 14-chlorotetradecanoate |
InChI |
InChI=1S/C16H31ClO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI-Schlüssel |
PBFBHSRPWUPWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)

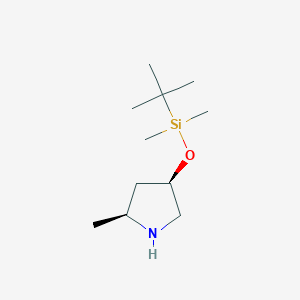

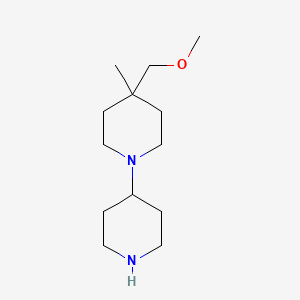

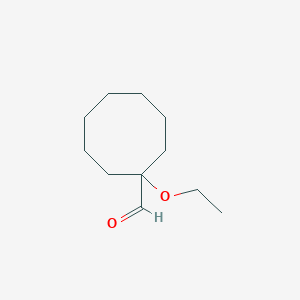
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)
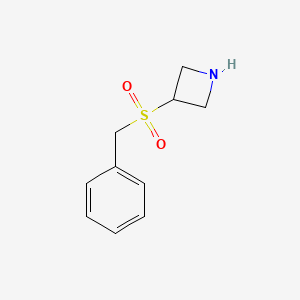
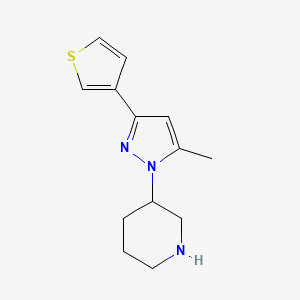
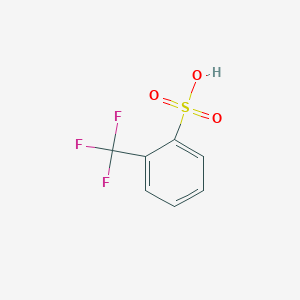
![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
